Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Description
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS 125643-61-0), commercially known as Irganox 1076, is a hindered phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₂₅H₄₂O₃, with a molecular weight of 390.60 . Synthesized via esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 2-ethylhexanol, the compound features sterically hindered tert-butyl groups that protect its phenolic hydroxyl group from radical degradation, enhancing its antioxidant efficacy . The octyl chain increases lipophilicity, ensuring compatibility with polyolefins (e.g., polyethylene, polypropylene), polyurethanes, and lubricants . It is a low-viscosity liquid at room temperature, making it ideal for applications requiring easy dispersion, such as coatings, adhesives, and automotive lubricants .
Properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Antioxidant 1135 is organic polymers . It is used in a wide range of polymers such as PVC, ABS, PE, and rubbers such as SBR, BR & NBR, synthetic fibers, waxes, fats, oils, and lubricants.
Mode of Action
Antioxidant 1135 acts as a primary antioxidant for organic polymers. It exhibits a synergistic effect in combination with phosphites. It prevents the formation of peroxides in the polyol during storage and transport, and further protects against scorching during foaming.
Biochemical Pathways
It’s known that it plays a crucial role in preventing the formation of peroxides in the polyol, which can be a part of various biochemical reactions.
Biochemical Analysis
Biochemical Properties
It is known to be a primary antioxidant for organic polymers This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in the oxidative processes of these polymers
Cellular Effects
As a primary antioxidant, it likely plays a role in protecting cells from oxidative damage. It may influence cell function by mitigating the impact of oxidative stress on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an antioxidant, it likely exerts its effects at the molecular level by neutralizing free radicals and preventing the formation of peroxides. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to prevent the formation of peroxides in the polyol during storage and transport. It also protects against scorching during foaming
Biological Activity
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (often referred to as OCT or BHTC ) is a synthetic antioxidant widely used in various industrial applications, particularly in food packaging, cosmetics, and plastics. Its molecular formula is with a molecular weight of approximately 390.60 g/mol. This compound is recognized for its significant biological activity, primarily as an antioxidant, and its potential therapeutic applications.
The primary mechanism through which OCT exhibits its biological activity is through hydrogen atom donation to free radicals. The phenolic group in OCT readily donates a hydrogen atom, effectively terminating radical chain reactions that could lead to material degradation. The presence of bulky tert-butyl groups provides steric hindrance, further enhancing its antioxidant properties by preventing the propagation of these reactions .
Antioxidant Properties
OCT has been shown to protect cellular components from oxidative stress by neutralizing free radicals. This property is crucial in formulations aimed at enhancing product shelf life and preventing rancidity. Studies have demonstrated that OCT can inhibit lipid peroxidation in various biological systems, thus preserving the integrity of lipids and other cellular components .
Table 1: Comparison of Antioxidant Activity of Selected Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₃₈H₄₂O₃ | Strong antioxidant; effective in non-polar environments |
| Butylated Hydroxy Toluene | C₁₄H₁₈O₂ | Commonly used in food and cosmetics |
| Tert-Butylhydroquinone | C₁₄H₁₈O₂ | Strong antioxidant; utilized in food preservation |
| Propyl Gallate | C₁₁H₁₄O₅ | Effective against lipid oxidation |
Anti-inflammatory Effects
Emerging research suggests that OCT may possess anti-inflammatory properties . Although the studies are preliminary, they indicate that OCT could inhibit inflammatory pathways, which may be beneficial in treating conditions associated with oxidative stress and inflammation . Further research is needed to elucidate these mechanisms fully.
Applications
OCT's versatility extends beyond its antioxidant properties. It is utilized across various industries:
- Food Packaging : To prevent rancidity and extend shelf life.
- Cosmetics : As a stabilizer for formulations.
- Plastics and Adhesives : To enhance durability and resistance to oxidative degradation .
Toxicity and Safety Profile
Despite its beneficial properties, there are concerns regarding the safety profile of tert-butyl phenolic antioxidants (TBP-AOs), including potential endocrine disruption and toxicity. Studies have indicated that some TBP-AOs may cause liver and lung damage upon prolonged exposure. Therefore, a comprehensive evaluation of their safety profiles is essential for informed usage in consumer products .
Case Studies
- Neuroprotective Effects : Research on derivatives of TBP-AOs has shown potential neuroprotective effects by reducing oxidative toxicity in neuronal cells. In vivo studies indicated beneficial outcomes in rodent models of ischemic stroke .
- Kidney Protection : OCT has been observed to inhibit lipid peroxidation induced by nephrotoxins in rat kidney models, suggesting a protective role against oxidative damage .
- Therapeutic Potential : Various studies highlight the potential therapeutic applications of TBP-AOs in managing diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
Scientific Research Applications
Food Industry
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is utilized as a food preservative to prevent rancidity and oxidation in fats and oils. Its ability to stabilize food products extends their shelf life significantly by neutralizing free radicals that cause oxidative damage.
Cosmetics and Personal Care
In cosmetic formulations, this compound acts as an antioxidant to protect sensitive ingredients from degradation due to exposure to air and light. It helps maintain the integrity and efficacy of products such as creams, lotions, and sunscreens .
Plastics and Polymers
The compound is extensively used in the plastics industry as an additive to improve the thermal stability of polymers. It prevents oxidative degradation during processing and storage, thereby enhancing the durability of products like polyurethanes and polyethylene .
| Application Area | Key Benefits |
|---|---|
| Food Preservation | Extends shelf life by preventing rancidity |
| Cosmetics | Protects active ingredients from oxidation |
| Plastics | Improves thermal stability and durability |
Lubricants
In lubricant formulations, this compound improves thermal stability and reduces the formation of harmful peroxides during storage . This application is critical for maintaining performance in automotive and industrial lubricants.
Textiles
The compound is also employed in textile treatments to prevent fading and degradation caused by environmental factors such as UV radiation . Its antioxidant properties help maintain colorfastness and overall fabric integrity.
Case Study 1: Food Product Stability
A study on the use of this compound in frying oils demonstrated a significant reduction in oxidation levels compared to untreated oils. The treated oils maintained quality for longer periods under high-temperature conditions, showcasing its effectiveness in food preservation.
Case Study 2: Polymer Durability
Research involving polyurethane foams incorporated with this antioxidant revealed enhanced resistance to thermal degradation during prolonged heating tests. The results indicated that samples with this compound exhibited lower weight loss and better mechanical properties over time.
Comparison with Similar Compounds
Q & A
Q. What is the synthetic pathway for Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, and how do reaction conditions influence yield?
The compound is synthesized via esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 2-ethylhexanol. Key variables include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods can be used, with enzymatic routes offering higher selectivity but lower reaction rates .
- Temperature : Optimal esterification occurs at 189–201°C, with prolonged high temperatures risking thermal degradation of the phenolic hydroxyl group .
- Molar ratios : A slight excess of 2-ethylhexanol (1.1:1 molar ratio) improves esterification efficiency . Post-synthesis, purification via vacuum distillation or recrystallization ensures ≥98% purity, critical for reproducibility in polymer stabilization studies .
Q. How does the molecular structure of this compound contribute to its antioxidant efficacy in polymers?
The tert-butyl groups at the 3,5-positions provide steric hindrance, shielding the phenolic hydroxyl group from radical attack. The octyl ester chain enhances lipophilicity (logP ≈ 9.2), ensuring compatibility with non-polar polymer matrices like polyethylene and polypropylene . This structural synergy allows the compound to act as a radical scavenger, terminating oxidation chains via hydrogen donation from the hydroxyl group while maintaining thermal stability up to 200°C .
Q. What analytical techniques are recommended for quantifying this antioxidant in polymer blends?
- HPLC-UV : Effective for quantifying residual antioxidant in extracts, with a detection limit of 0.1 ppm using C18 columns and methanol/water mobile phases .
- FTIR Spectroscopy : Monitors carbonyl index (1710 cm⁻¹) to assess oxidative degradation in stabilized polymers, correlating with antioxidant depletion rates .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by measuring weight loss under controlled heating (e.g., 10°C/min in N₂), with decomposition onset >250°C indicating robust performance .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the long-term antioxidant efficiency under varying environmental stressors?
- Accelerated Aging Protocols : Use QUV weatherometers with UVB lamps (0.76 W/m² at 340 nm) and cyclic humidity (50% RH, 60°C) to simulate 2–5 years of outdoor exposure in 500–1000 hours .
- Multi-Factorial DOE : Vary antioxidant concentration (0.1–1.0 wt%), polymer crystallinity, and processing temperatures to model real-world performance. For example, in polypropylene, 0.5 wt% additive reduces carbonyl formation by 70% after 1,000 hours of UV exposure .
- Synergistic Systems : Combine with hindered amine light stabilizers (HALS) to enhance UV resistance; e.g., a 1:1 ratio with HALS-622 improves tensile strength retention by 40% versus standalone use .
Q. What methodologies resolve contradictions in reported thermal stability data across studies?
Discrepancies often arise from differences in:
- Polymer Processing Conditions : High shear during extrusion (e.g., 250 rpm screw speed) can mechanically degrade the antioxidant, reducing effective concentration .
- Analytical Sensitivity : TGA may overlook early-stage oxidation detectable via chemiluminescence. Cross-validate with OIT (Oxidation Induction Time) measurements at 200°C under O₂, where values >30 minutes indicate robust stabilization .
- Sample Purity : Commercial batches with ≤95% purity (e.g., due to residual 2-ethylhexanol) may underperform; insist on NMR/GC-MS validation .
Q. How can researchers assess environmental leaching risks in polymer applications?
- Migration Studies : Soak polymer films in hexane/ethanol (50:50 v/v) at 40°C for 24 hours, followed by LC-MS analysis. Leaching rates <0.01% per day are typical for polyolefins .
- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (48-hour LC₅₀ >100 mg/L) and algal growth inhibition (72-hour EC₅₀ >10 mg/L) to meet OECD 201/202 guidelines .
- Regulatory Compliance : Ensure additive concentrations comply with Mercosur/GMC/Resolution 39/19 (SML = 6 mg/kg food) for food-contact polymers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
